molecular formula C12H19N5O3 B7543212 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide

Cat. No. B7543212
M. Wt: 281.31 g/mol
InChI Key: WSOWPBAEERQRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide, also known as PP2A activator, is a small molecule compound that has been extensively researched in the field of biochemistry and pharmacology. PP2A activator has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator exerts its effects by binding to the catalytic subunit of 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide, thereby promoting its activation and enhancing its phosphatase activity. This, in turn, leads to the dephosphorylation of various signaling molecules, including AKT, ERK, and p53, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has been shown to exhibit potent anti-cancer activity in various preclinical studies. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has also been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, the compound has been shown to inhibit HIV replication by targeting the viral Tat protein.

Advantages and Limitations for Lab Experiments

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

For the development of 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator include the identification of novel analogs with improved solubility and efficacy, the development of targeted delivery systems, and the evaluation of its potential in combination with other therapies.

Synthesis Methods

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator can be synthesized through a multi-step process involving the reaction of morpholine with pyrazole and succinic anhydride. The reaction yields a white crystalline solid, which can be purified through recrystallization. The purity and identity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has been extensively studied for its potential therapeutic applications. The compound has been shown to activate 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide, a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide dysregulation has been implicated in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV infection.

properties

IUPAC Name

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c13-11(18)10-9-16(7-8-20-10)12(19)14-3-1-5-17-6-2-4-15-17/h2,4,6,10H,1,3,5,7-9H2,(H2,13,18)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWPBAEERQRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCCN2C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide

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